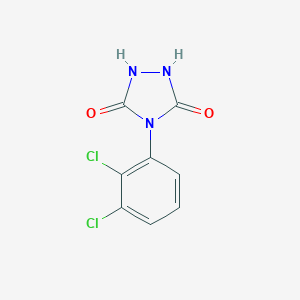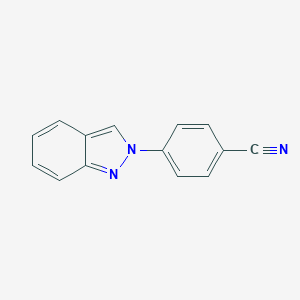
2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone is a chemical compound that belongs to the benzimidazole family. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone exhibits various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species, pro-inflammatory cytokines, and tumor markers in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its poor solubility in aqueous solutions and the need for specialized equipment and techniques for its synthesis and analysis.
Future Directions
There are several future directions for the research on 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone. These include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders.
2. Developing novel synthetic methods for the production of this compound and its analogs with improved properties.
3. Studying the structure-activity relationship of this compound to identify more potent and selective derivatives.
4. Exploring the mechanism of action of this compound at the molecular level to gain insights into its therapeutic potential.
In conclusion, 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied in scientific research. Further research is needed to explore its full potential and pave the way for its clinical development.
Synthesis Methods
The synthesis of 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone involves the reaction of 5-ethoxy-2-mercaptobenzimidazole with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base. This reaction results in the formation of the desired compound.
Scientific Research Applications
The potential therapeutic applications of 2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone have been extensively studied in scientific research. This compound has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties.
properties
Product Name |
2-(5-Ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone |
|---|---|
Molecular Formula |
C16H16N2O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H16N2O2S2/c1-3-20-11-6-7-13-12(9-11)17-16(18(13)2)22-10-14(19)15-5-4-8-21-15/h4-9H,3,10H2,1-2H3 |
InChI Key |
CZDADQDVRNIROA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(=N2)SCC(=O)C3=CC=CS3)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=N2)SCC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)
